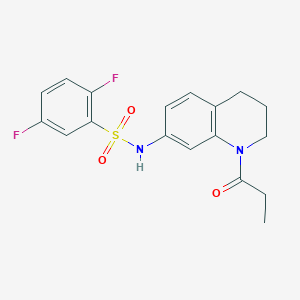
2,5-difluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-difluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, also known as PTQ or PTQ-001, is a novel small molecule compound that has been extensively studied for its potential applications in various fields of scientific research.
科学的研究の応用
Perfluorinated Compounds in Human Blood
Studies have shown that perfluorooctanesulfonyl fluoride-based compounds, which degrade to persistent metabolites like perfluorooctanesulfonate (PFOS), are found in human tissues and have been measured in human sera across various countries. These studies highlight the widespread distribution and potential health implications of these compounds, indicating global exposure and accumulation in humans and wildlife (Kannan et al., 2004).
Historical Comparison and Automated Measurement Techniques
Further research includes historical comparisons of fluorochemical concentrations in human blood, indicating changes over time and the development of methods for measuring trace levels of these compounds in serum and milk. Such advancements enable large epidemiologic studies to assess exposure to perfluorochemicals (PFCs), suggesting widespread exposure among the general population (Olsen et al., 2005).
Exposure Through Lactation
Research on lactation as an exposure source of persistent perfluorinated chemicals for children has identified the presence of PFCs in human milk, highlighting concerns about infant exposure to these chemicals. This suggests that lactation can be a significant source of PFC exposure for infants, emphasizing the need for hazard assessments to determine safe levels of exposure (Kärrman et al., 2006).
Neuroinflammation and Health Risks in Infants
There's also research into the potential health risks associated with PFC exposure, including studies on neuroinflammation in schizophrenia-related psychosis and health risks in infants from exposure to PFCs in breast milk. These studies suggest that PFCs may have adverse effects on health, including neurodevelopmental impacts and risks associated with infant exposure through breast milk (Doorduin et al., 2009; So et al., 2006).
特性
IUPAC Name |
2,5-difluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3S/c1-2-18(23)22-9-3-4-12-5-7-14(11-16(12)22)21-26(24,25)17-10-13(19)6-8-15(17)20/h5-8,10-11,21H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQATAYNCVIBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid](/img/no-structure.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide](/img/structure/B2724645.png)


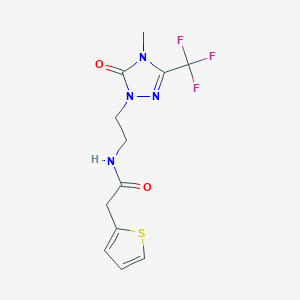
![Ethyl (6-bromo-4-methylbenzo[d]thiazol-2-yl)carbamate](/img/structure/B2724650.png)
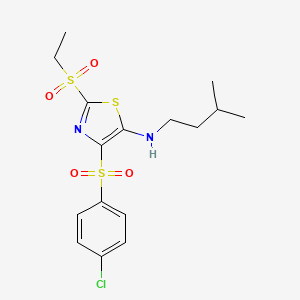
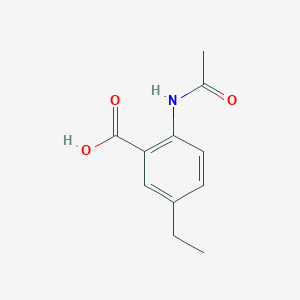
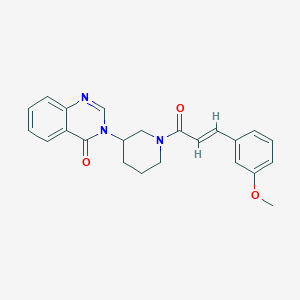
![N-[(2-Bromophenyl)methyl]cyclopropanamine;hydrochloride](/img/structure/B2724660.png)
![4-[methyl(phenyl)sulfamoyl]-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2724662.png)
![Methyl 3-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate](/img/structure/B2724663.png)
![N-(2-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2724665.png)
